molecular formula C15H15ClN4O B11191369 2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11191369
M. Wt: 302.76 g/mol
InChI Key: JBANIOPSLIBRBW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine under specific conditions. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is then precipitated by pouring into water, filtered, washed, and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as described above, with optimizations for large-scale production. The use of cost-effective reagents and catalysts, as well as efficient purification techniques, are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of different ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can produce complex ring structures.

Scientific Research Applications

2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15ClN4O/c16-13-6-2-1-5-12(13)14(21)19-11-9-17-15(18-10-11)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21)

InChI Key

JBANIOPSLIBRBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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